molecular formula C9H9F2NO B2949180 2-(2,4-difluorophenyl)-N-methylacetamide CAS No. 1498969-78-0

2-(2,4-difluorophenyl)-N-methylacetamide

Cat. No.: B2949180
CAS No.: 1498969-78-0
M. Wt: 185.174
InChI Key: FCBFILDKISIDQC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-N-methylacetamide is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-methylacetamide typically involves the reaction of 2,4-difluoroaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Difluoroaniline+Acetic AnhydrideThis compound\text{2,4-Difluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} 2,4-Difluoroaniline+Acetic Anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 2,4-Difluorophenyl isothiocyanate
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

Uniqueness

2-(2,4-Difluorophenyl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of an acetamide group. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBFILDKISIDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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